2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
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Overview
Description
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is an organic compound with a complex structure It is a derivative of cyclododeca[b]pyrrole, characterized by the presence of an ethyl group at the second position and a fully hydrogenated cyclododeca ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by hydrogenation to achieve the desired decahydro structure. The reaction conditions often require the use of catalysts, such as palladium or platinum, under high-pressure hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, high pressure.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully hydrogenated derivatives.
Scientific Research Applications
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca[b]pyrrole: The parent compound without the ethyl group.
Decahydro-1H-cyclododeca[b]pyrrole: A similar compound without the ethyl substitution.
2-Methyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole: A methyl-substituted analogue.
Uniqueness
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is unique due to its specific substitution pattern and fully hydrogenated ring system. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-15-13-14-11-9-7-5-3-4-6-8-10-12-16(14)17-15/h13,17H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMXFMKKLYSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCCCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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